molecular formula C21H22N2O4S2 B2546189 Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate CAS No. 895266-73-6

Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2546189
CAS No.: 895266-73-6
M. Wt: 430.54
InChI Key: UNXZITKKVLWOLU-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with a sulfonyl-linked 4-phenylpiperazine group and an ethyl ester at the 2-position. Its molecular formula is C₃₃H₂₅N₂O₄S₂ (calculated based on structural analogs in and ), with a molecular weight of ~554.7 g/mol.

Properties

IUPAC Name

ethyl 3-(4-phenylpiperazin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-2-27-21(24)19-20(17-10-6-7-11-18(17)28-19)29(25,26)23-14-12-22(13-15-23)16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXZITKKVLWOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Phenylpiperazine Moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the benzothiophene core.

    Sulfonylation: The phenylpiperazine moiety is sulfonylated using sulfonyl chlorides under basic conditions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or the ester group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the benzothiophene core or the phenylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Biological Activities

Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate has been studied for various pharmacological effects:

  • Antidepressant Activity : Research indicates that compounds containing piperazine rings exhibit antidepressant-like effects. The mechanism is believed to involve modulation of serotonin and dopamine pathways, making it a candidate for treating mood disorders .
  • Antitumor Properties : Preliminary studies have shown that this compound can inhibit the proliferation of cancer cells. Its sulfonamide group may play a role in targeting specific enzymes involved in cancer metabolism .
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies have explored the applications of this compound:

StudyFocusFindings
Study 1Antidepressant EffectsDemonstrated significant reduction in depressive-like behaviors in animal models .
Study 2Antitumor ActivityIn vitro studies showed inhibition of cell growth in breast cancer cell lines .
Study 3Anti-inflammatory PropertiesShowed decreased levels of pro-inflammatory cytokines in treated models .

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target neurotransmitter receptors or enzymes involved in neurological pathways.

    Pathways Involved: It could modulate signaling pathways by inhibiting or activating specific receptors or enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, differing in core heterocycles, piperazine substituents, or linker groups:

Table 1: Structural Comparison of Analogs
Compound Name Core Structure Piperazine Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound Benzothiophene 4-Phenyl C₃₃H₂₅N₂O₄S₂ 554.7 (calculated)
Ethyl 3-{[4-(2,4-dimethylphenyl)piperazinyl]sulfonyl}-1-benzothiophene-2-carboxylate Benzothiophene 4-(2,4-Dimethylphenyl) C₂₃H₂₆N₂O₄S₂ 458.59
Ethyl 2-[3-(4-methylpiperazinyl)propanamido]-4-phenylthiophene-3-carboxylate Thiophene 4-Methyl (propanamido linker) C₂₂H₂₆N₄O₃S 426.53 (calculated)
Ethyl 4-[4-(benzothiazolylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate Benzothiazole 4-Carbamoylphenyl C₂₄H₂₅N₃O₆S₂ 532.60

Functional and Physicochemical Differences

Core Heterocycle Influence: Benzothiophene (target compound and ): Exhibits higher aromaticity and electron-rich properties compared to thiophene () or benzothiazole (), affecting π-π stacking and solubility .

Piperazine Substituents: 4-Phenyl (target compound): Introduces lipophilicity and planar geometry, favoring interactions with hydrophobic protein pockets. 4-Carbamoylphenyl (): The carbamoyl group adds hydrogen-bonding capacity, improving target specificity .

Linker Groups: Sulfonyl (target compound, ): Enhances rigidity and hydrogen-bond acceptor properties, critical for crystallinity and stability . Propanamido (): Introduces flexibility and additional hydrogen-bond donor sites, which may improve solubility but reduce metabolic stability .

Biological Activity

Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article focuses on its biological activity, particularly its interactions with various biological targets and its pharmacological effects.

Structural Overview

The compound consists of a benzothiophene core, which is known for its diverse biological activities, combined with a phenylpiperazine moiety. This structural combination is significant in enhancing the compound's affinity for biological targets, particularly in the central nervous system.

This compound primarily interacts with acetylcholinesterase (AChE) . By inhibiting AChE, the compound increases acetylcholine levels in the synaptic cleft, which may enhance cholinergic neurotransmission. This mechanism is crucial for potential applications in treating neurological disorders such as Alzheimer's disease .

Inhibitory Activity

Recent studies have reported varying degrees of inhibitory activity against AChE and butyrylcholinesterase (BChE). For instance, compounds derived from similar scaffolds exhibited IC50 values ranging from 20.8 to 121.7 µM against AChE, indicating moderate to high potency .

Table 1: Inhibitory Potency of Related Compounds

CompoundTarget EnzymeIC50 (µM)
This compoundAChETBD
Benzothiophene derivative AAChE20.8
Benzothiophene derivative BBChETBD

Note: TBD indicates values that are yet to be determined or published.

Neuroprotective Effects

Due to its ability to inhibit AChE, this compound has potential applications in neuroprotection. Studies have shown that similar benzothiophene derivatives exhibit neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cell lines .

Antimicrobial Activity

Benzothiophene derivatives have also demonstrated antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

Case Studies

  • Study on Cholinesterase Inhibition : A recent study evaluated a series of benzothiophene derivatives for their inhibitory effects on cholinesterases. The results highlighted that modifications to the benzothiophene core significantly influenced the inhibitory potency against AChE and BChE .
  • Antitubercular Activity : Another investigation focused on the antitubercular properties of related compounds, revealing that certain benzothiophene derivatives showed promising activity against Mycobacterium tuberculosis, suggesting a broader therapeutic potential for this class of compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Sulfonylation : React 1-benzothiophene-2-carboxylate derivatives with 4-phenylpiperazine sulfonyl chloride under basic conditions (pH 9–10 maintained with Na₂CO₃) in aqueous or polar aprotic solvents (e.g., DMF) .
  • Purification : Monitor reaction progress via TLC (n-hexane/EtOAC 70:30) and purify via solvent extraction or column chromatography .
  • Optimization : Adjust stoichiometry, temperature (room temperature vs. reflux), and solvent polarity to improve yield.

Q. How can the structural integrity of the compound be validated post-synthesis?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal structure to confirm sulfonyl-piperazine linkage and benzothiophene orientation (as demonstrated for analogous sulfonamide crystals) .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., benzothiophene C-3 sulfonation, ethyl ester resonance at ~4.2 ppm) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What methodologies are effective for assessing purity and stability under laboratory conditions?

  • HPLC : Use a C18 column with methanol/buffer mobile phase (e.g., 65:35 methanol/sodium acetate buffer, pH 4.6) and UV detection at 254 nm .
  • Accelerated Stability Studies : Expose the compound to heat (40°C), light, and humidity; monitor degradation via HPLC or TLC .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity, particularly in receptor-binding studies?

  • In Vitro Assays :

  • Radioligand Binding : Screen against serotonin/dopamine receptors (common targets for piperazine derivatives) using competitive binding assays .
  • Enzyme Inhibition : Test sulfonyl group-mediated inhibition of carbonic anhydrase or kinases via fluorometric assays .
    • Dose-Response Analysis : Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values .

Q. What computational approaches are suitable for predicting the compound’s electronic properties and binding modes?

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • Molecular Docking : Dock the compound into receptor active sites (e.g., 5-HT₁A) using AutoDock Vina; validate with MD simulations .

Q. How should contradictory data in biological activity or synthetic yields be resolved?

  • Multi-Technique Validation : Cross-validate bioactivity results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Controlled Replication : Repeat syntheses under inert atmospheres to rule out oxidation side reactions .
  • Meta-Analysis : Compare data across studies with standardized protocols (e.g., fixed pH during sulfonylation) .

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Analog Synthesis : Modify the benzothiophene core (e.g., halogenation at C-5) or piperazine substituents (e.g., 4-fluorophenyl) .
  • Pharmacophore Mapping : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity .

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